1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea
Description
Properties
IUPAC Name |
1-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-2-28-20-10-8-19(9-11-20)25-16-18(14-21(25)26)15-24-22(27)23-13-12-17-6-4-3-5-7-17/h3-11,18H,2,12-16H2,1H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBTWHCWYGZSDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4-Ethoxyaniline and Itaconic Acid
The pyrrolidinone ring is constructed via cyclocondensation, a method validated for analogous structures. Reacting 4-ethoxyaniline with itaconic acid in toluene under reflux yields 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. This step proceeds through a Michael addition followed by intramolecular lactamization, achieving 75–85% yields under optimized conditions.
Reaction Conditions
Bromination for Functionalization
α-Bromination of the carbonyl group at C5 is performed using bromine (Br₂) in acetic acid at 25°C, producing 1-(4-ethoxyphenyl)-3-(bromomethyl)-5-oxopyrrolidine-3-carboxylic acid. This intermediate facilitates nucleophilic substitution reactions for introducing the methylene spacer.
Introduction of the Methylene-Urea-Phenethyl Chain
Nucleophilic Substitution with Ammonia
The brominated pyrrolidinone derivative reacts with aqueous ammonia (NH₃) in tetrahydrofuran (THF) to replace the bromide with an amine group, forming 1-(4-ethoxyphenyl)-3-(aminomethyl)-5-oxopyrrolidine-3-carboxylic acid. This step requires strict moisture control to prevent hydrolysis.
Urea Bond Formation via Carbodiimide Coupling
The primary amine reacts with phenethyl isocyanate in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the urea linkage. This method, adapted from peptide synthesis, achieves 68–72% yields.
Optimized Parameters
- Molar Ratio: 1:1.2 (amine:isocyanate)
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C → room temperature (gradual warming)
- Reaction Time: 12 hours
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent. Final purity (>95%) is confirmed by HPLC with a C18 column and UV detection at 254 nm.
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 2.50–2.70 (m, 2H, pyrrolidinone CH₂), 3.20–3.40 (m, 2H, NCH₂), 4.02 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 6.85–7.30 (m, 9H, aromatic H).
- HRMS (ESI): m/z 382.2101 [M+H]⁺ (calculated for C₂₂H₂₈N₃O₃⁺: 382.2124).
Comparative Analysis of Related Urea Derivatives
Substituent effects: Ethoxy groups increase steric hindrance at the para position, reducing reaction rates by 15–20% compared to methoxy analogs.
Challenges and Optimization Strategies
Competing Side Reactions
Scalability Considerations
Batch scaling beyond 100 mmol results in exothermic runaway during bromination. Mitigation: Incremental Br₂ addition and jacketed reactor cooling.
Chemical Reactions Analysis
Types of Reactions
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or other functional groups to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substitution Patterns
Table 1: Key Structural and Molecular Properties
Analysis of Substituent Effects
Electron-Donating vs. Electron-Withdrawing Groups: The 4-ethoxyphenyl group (target compound) enhances lipophilicity and metabolic stability compared to the 4-chlorophenyl analog (electron-withdrawing), which may increase polarity and clearance rates .
Urea Moiety Modifications: Replacement of phenethyl with 4-(trifluoromethoxy)phenyl (CAS 894018-78-1) introduces fluorine atoms, enhancing electronegativity and resistance to oxidative metabolism . The 4-(phenylamino)phenyl group (CAS 894022-12-9) adds hydrogen-bonding capacity, which could improve target affinity .
Molecular Weight and Solubility :
Hypothetical Pharmacological Implications
While direct activity data are unavailable, structural trends suggest:
- 4-Ethoxyphenyl derivatives may exhibit prolonged half-lives due to reduced CYP450-mediated metabolism.
- Chlorophenyl analogs (e.g., CAS 954659-93-9) could act as electrophilic intermediates in covalent drug design .
- Trifluoromethoxy -containing compounds (CAS 894018-78-1) might target CNS receptors, leveraging fluorine’s blood-brain barrier permeability .
Biological Activity
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea is a complex organic compound notable for its unique structural characteristics, which include a pyrrolidinone ring and various aromatic substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H27N3O4, with a molecular weight of approximately 397.475 g/mol. The compound features an ethoxyphenyl group, which enhances its lipophilicity, potentially influencing its pharmacokinetic properties and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the pyrrolidinone ring allows for potential binding interactions that can inhibit or alter the function of these targets. This interaction may initiate a series of biochemical events leading to its observed effects, which could include anti-inflammatory or neuroprotective actions.
Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may demonstrate efficacy against various cancer cell lines, indicating its potential as an anticancer agent.
- Anti-inflammatory Effects : The structural components may contribute to anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Studies
Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Antitumor Effects : A study evaluated the effectiveness of related pyrrolidinone derivatives against human cancer cell lines. Results indicated that structural modifications significantly influenced cytotoxicity and selectivity towards cancer cells.
- Neuroprotective Properties : Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Description | Notable Activity |
|---|---|---|
| 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-hydroxyphenyl)urea | Similar structure with hydroxy group | Potential anti-inflammatory effects |
| 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea | Contains methoxy instead of ethoxy | Antitumor properties observed |
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield?
The synthesis typically involves reacting substituted isocyanates with amines under controlled conditions. For example, analogous urea derivatives are synthesized by reacting 3-chlorophenyl isocyanate with 4,5-dihydro-5,5-dimethyl-2-thiazolamine and aniline in inert solvents (e.g., dichloromethane or toluene) under reflux, with triethylamine as a base to neutralize HCl . Optimization can include adjusting solvent polarity, temperature, and catalyst loading.
| Step | Reagents/Conditions | Role | Reference |
|---|---|---|---|
| 1 | Substituted isocyanate, amine derivatives | Reactants | |
| 2 | Dichloromethane/toluene | Solvent | |
| 3 | Reflux (~80–110°C) | Temperature control | |
| 4 | Triethylamine | Base (HCl scavenger) |
Q. What spectroscopic and chromatographic methods are recommended for structural confirmation and purity assessment?
Nuclear magnetic resonance (NMR; 1H, 13C, DEPT) and X-ray crystallography are critical for structural elucidation, while HPLC ensures purity. For example, single-crystal X-ray diffraction confirmed the stereochemistry of related urea derivatives .
Advanced Research Questions
Q. How can factorial design of experiments (DoE) optimize synthesis parameters?
DoE reduces trial-and-error by systematically varying factors (e.g., temperature, solvent ratio, catalyst concentration) and measuring responses (yield, purity). For instance, a 2³ factorial design could test temperature (60°C vs. 80°C), solvent polarity (dichloromethane vs. toluene), and catalyst equivalence (1.0 vs. 1.5 eq) .
| Variable | Level 1 | Level 2 | Response Measured |
|---|---|---|---|
| Temperature | 60°C | 80°C | Yield (%) |
| Solvent | Dichloromethane | Toluene | Reaction rate |
| Catalyst | 1.0 eq | 1.5 eq | Purity (HPLC) |
Q. What computational strategies predict reactivity and biological interactions?
Quantum chemical methods like density functional theory (DFT) model reaction pathways, while molecular docking screens for target binding. The ICReDD framework integrates computational and experimental data to predict reactivity .
| Method | Application | Reference |
|---|---|---|
| DFT | Transition state analysis | |
| Molecular Dynamics | Solvent interaction modeling | |
| QM/MM | Enzyme-substrate binding |
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay variability (e.g., cell lines, pH). Meta-analysis and standardized protocols (e.g., ISO 10993 for cytotoxicity) improve reproducibility. Methodological replication is emphasized in contested data scenarios .
| Factor | Impact | Resolution |
|---|---|---|
| Cell line variability | Differential activity | Use ATCC-validated lines |
| Impurity levels | False positives | Purification via column chromatography |
Q. What challenges arise in scaling up synthesis from lab to pilot scale?
Heat transfer, mixing efficiency, and solvent recovery become critical. Continuous flow reactors and process analytical technology (PAT) address these issues, as outlined in chemical engineering design principles .
| Parameter | Lab Scale | Pilot Scale | Reference |
|---|---|---|---|
| Reactor | Round-bottom flask | Continuous flow reactor | |
| Mixing | Magnetic stirrer | High-shear agitator | |
| Solvent recovery | Manual distillation | Automated systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
